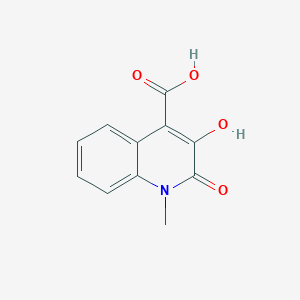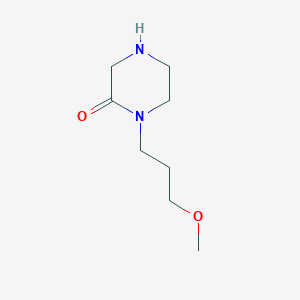
1-(3-Methoxypropyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypropyl)piperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Methoxypropyl)piperazin-2-one can be synthesized through various methods. One common approach involves the reaction of 1-(3-methoxypropyl)-4-piperidone with hydroxylamine hydrochloride and vinegar under reflux conditions to form 1-(3-methoxypropyl)-4-piperidine oxime. This intermediate is then hydrogenated in the presence of a catalyst, such as Raney’s nickel, to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, making it suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methoxypropyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts like Raney’s nickel or palladium on carbon are used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with different functional groups.
Applications De Recherche Scientifique
1-(3-Methoxypropyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of various chemical products, including polymers and agrochemicals .
Mécanisme D'action
The mechanism of action of 1-(3-methoxypropyl)piperazin-2-one involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is known to influence the central nervous system .
Comparaison Avec Des Composés Similaires
Piperazin-2-one: A closely related compound with similar structural features.
Morpholin-2-one: Another heterocyclic compound with comparable biological activities.
1-(2-Phenylethyl)piperazin-2-one: A derivative with different substituents but similar core structure .
Uniqueness: 1-(3-Methoxypropyl)piperazin-2-one stands out due to its specific methoxypropyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted drug development and other specialized applications.
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-(3-methoxypropyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-2-4-10-5-3-9-7-8(10)11/h9H,2-7H2,1H3 |
Clé InChI |
KLBFQSPCTRGDTK-UHFFFAOYSA-N |
SMILES canonique |
COCCCN1CCNCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13881966.png)
![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
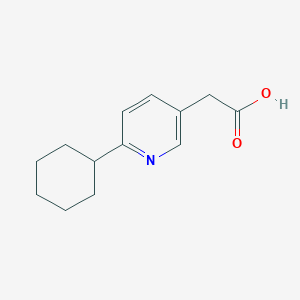
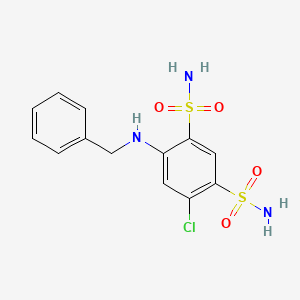
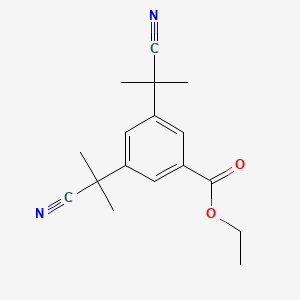
![Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)

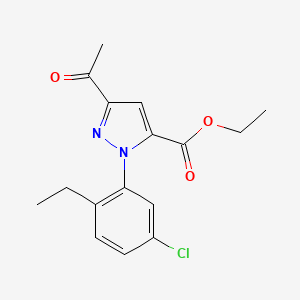

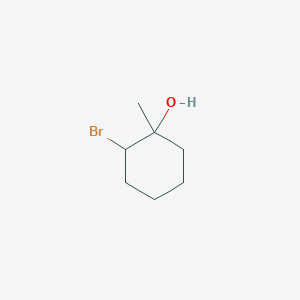

![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)

